molecular formula C21H19BrN2O B8677245 Urea, N'-(3-bromophenyl)-N,N-bis(phenylmethyl)- CAS No. 86764-82-1

Urea, N'-(3-bromophenyl)-N,N-bis(phenylmethyl)-

Cat. No. B8677245
CAS RN: 86764-82-1
M. Wt: 395.3 g/mol
InChI Key: DDACIMUTPFKIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N'-(3-bromophenyl)-N,N-bis(phenylmethyl)- is a useful research compound. Its molecular formula is C21H19BrN2O and its molecular weight is 395.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, N'-(3-bromophenyl)-N,N-bis(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N'-(3-bromophenyl)-N,N-bis(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86764-82-1

Product Name

Urea, N'-(3-bromophenyl)-N,N-bis(phenylmethyl)-

Molecular Formula

C21H19BrN2O

Molecular Weight

395.3 g/mol

IUPAC Name

1,1-dibenzyl-3-(3-bromophenyl)urea

InChI

InChI=1S/C21H19BrN2O/c22-19-12-7-13-20(14-19)23-21(25)24(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,25)

InChI Key

DDACIMUTPFKIGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.46 g. of phenyl N-(3-bromophenyl)carbamate in 15 ml. of tetrahydrofuran is added to a solution of 2.32 g. of dibenzylamine in 20 ml. of tetrahydrofuran and the mixture is stirred under reflux for 24 hours. The mixture is diluted with hexane and the precipitate collected by filtration. Recrystallization from pentane affords 1,1-di-benzyl-3-(3-bromophenyl)urea, m.p. 102°-103° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.